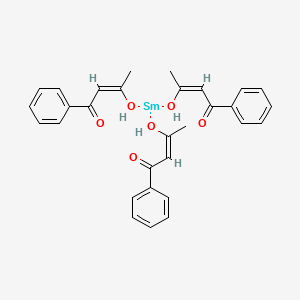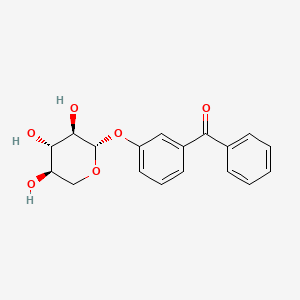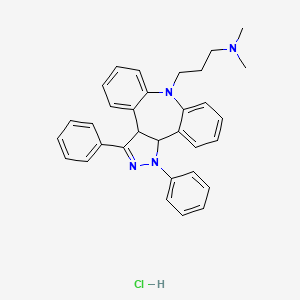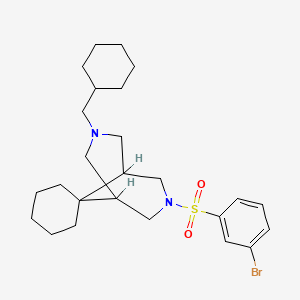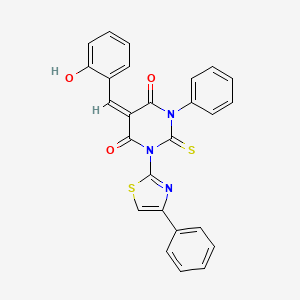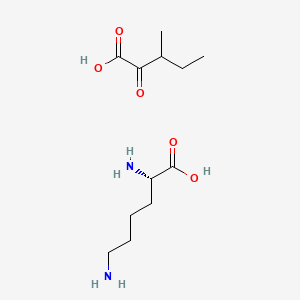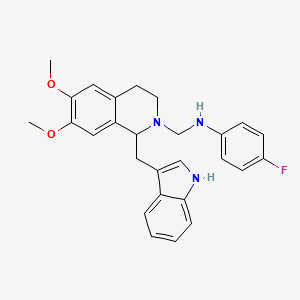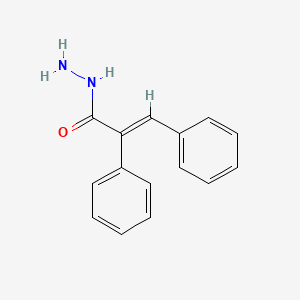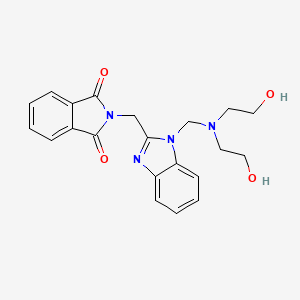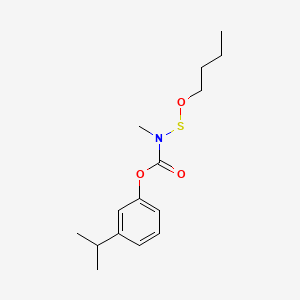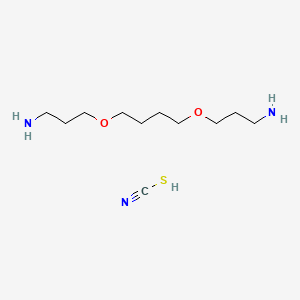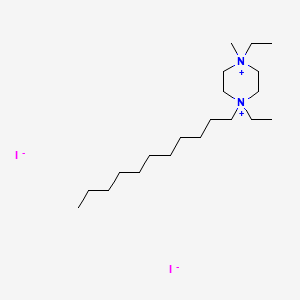
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is a chemical compound with the molecular formula C20H44N2.2I and a molecular weight of 566.46 g/mol . . This compound is characterized by its piperazinium core, which is substituted with ethyl, methyl, and undecyl groups, and is paired with two iodide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide typically involves the alkylation of piperazine derivatives. The process begins with the preparation of 1,4-diethylpiperazine, which is then methylated and subsequently reacted with an undecyl halide to introduce the undecyl group. The final step involves the addition of iodide ions to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and controlled temperature conditions to facilitate the alkylation and iodination processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Silver nitrate (AgNO3) is often used to facilitate the substitution of iodide ions.
Major Products Formed
Oxidation: N-oxides of the piperazinium compound.
Reduction: Corresponding amines.
Substitution: Compounds with different anions replacing the iodide ions.
Applications De Recherche Scientifique
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other piperazinium derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperazinium core allows it to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diethylpiperazine: Lacks the methyl and undecyl groups, resulting in different chemical properties and biological activity.
1,4-Dimethylpiperazine: Contains methyl groups instead of ethyl and undecyl groups, leading to variations in reactivity and applications.
1,4-Diethyl-4-methylpiperazinium diiodide: Similar structure but lacks the undecyl group, affecting its overall properties.
Uniqueness
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyl group, in particular, enhances its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111413-62-8 |
|---|---|
Formule moléculaire |
C20H44I2N2 |
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
1,4-diethyl-1-methyl-4-undecylpiperazine-1,4-diium;diiodide |
InChI |
InChI=1S/C20H44N2.2HI/c1-5-8-9-10-11-12-13-14-15-16-22(7-3)19-17-21(4,6-2)18-20-22;;/h5-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
QGCXVHCHZURKTP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCC[N+]1(CC[N+](CC1)(C)CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



